molecular formula C18H29NO2 B5246790 1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine

1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine

Cat. No.: B5246790
M. Wt: 291.4 g/mol
InChI Key: XLKOHHQMEZLQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperidine ring substituted with a 2,3-dimethylphenoxy group and an ethoxyethyl chain

Preparation Methods

The synthesis of 1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the 2,3-dimethylphenoxy intermediate: This step involves the reaction of 2,3-dimethylphenol with an appropriate alkylating agent to form the 2,3-dimethylphenoxy group.

    Attachment of the ethoxyethyl chain: The 2,3-dimethylphenoxy intermediate is then reacted with an ethoxyethyl halide under basic conditions to form the ethoxyethyl-substituted intermediate.

    Formation of the piperidine ring: The final step involves the cyclization of the ethoxyethyl-substituted intermediate with a suitable amine, such as 4-methylpiperidine, under acidic or basic conditions to form the target compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethyl or phenoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as its interaction with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine can be compared with other similar compounds, such as:

    1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]piperidine: This compound lacks the methyl group on the piperidine ring, which may affect its chemical and biological properties.

    1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine: This compound has additional methyl groups on the piperidine ring, which may influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-15-7-9-19(10-8-15)11-12-20-13-14-21-18-6-4-5-16(2)17(18)3/h4-6,15H,7-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKOHHQMEZLQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOCCOC2=CC=CC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.